Soraprazan - 261944-46-1

Soraprazan

Catalog Number: EVT-1177095
CAS Number: 261944-46-1
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Soraprazan, also known as BY359, is a potassium-competitive acid blocker (P-CAB) that acts as a potent and reversible inhibitor of the gastric proton pump (H+,K+-ATPase). [, , ] This classification places it within a group of compounds promising for treating gastroesophageal reflux disease (GERD) and other acid-related ailments. [] Soraprazan is recognized for its rapid and consistent inhibition of gastric acid secretion. [] Beyond its role in managing gastric acidity, Soraprazan is also being investigated for its potential in treating Stargardt’s disease and dry age-related macular degeneration (AMD). [] Notably, it exhibits the ability to remove lipofuscin accumulation in the retinal pigment epithelium (RPE), a hallmark of these diseases. []

Future Directions
  • Clinical Trials for Stargardt Disease: Designing and conducting clinical trials to evaluate the safety and efficacy of oral Soraprazan in treating Stargardt Disease is a crucial future direction. []
  • Understanding Long-term Effects: Investigating the long-term effects of Soraprazan, particularly concerning its accumulation in the RPE and potential impact on retinal health, will be essential. []

Tegoprazan

Compound Description: Tegoprazan is a potassium-competitive acid blocker (P-CAB) that acts as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase). [] It is used clinically in the treatment of gastric acid-related diseases. []

Relevance: Like soraprazan, tegoprazan belongs to the P-CAB class of drugs and shares a similar mechanism of action by binding to the potassium binding site of the gastric proton pump. [] This makes it structurally and pharmacologically related to soraprazan.

Revaprazan

Compound Description: Revaprazan is a P-CAB that inhibits gastric acid secretion by targeting the H+,K+-ATPase. [] It exhibits a unique binding mode compared to other P-CABs, with its tetrahydroisoquinoline moiety extending deep into the cation transport conduit of the proton pump. []

PF-03716556

Compound Description: PF-03716556 is a P-CAB that inhibits the gastric proton pump. [] Its binding interactions with the proton pump have been elucidated through structural studies. []

Relevance: PF-03716556 is another example of a P-CAB, highlighting the growing number of compounds in this class that target the same mechanism as soraprazan. []

Esomeprazole

Compound Description: Esomeprazole is a proton pump inhibitor (PPI) commonly used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. []

Relevance: While both esomeprazole and soraprazan aim to reduce gastric acid, they differ in their mechanism of action. [] Esomeprazole is a PPI that irreversibly inhibits the proton pump, whereas soraprazan is a P-CAB that reversibly blocks the potassium binding site of the pump. [] Soraprazan has demonstrated a faster onset of action and longer duration of pH elevation compared to esomeprazole. []

Lansoprazole

Compound Description: Lansoprazole belongs to the PPI class of drugs, inhibiting gastric acid secretion by targeting the H+,K+-ATPase. []

Relevance: Lansoprazole, along with other PPIs, represents an established class of drugs for treating acid-related disorders. [] Soraprazan, as a P-CAB, offers a different approach to achieve a similar therapeutic outcome. []

Pantoprazole

Compound Description: Pantoprazole is a PPI widely used in the management of GERD and other conditions associated with excessive gastric acid production. []

Relevance: Similar to lansoprazole, pantoprazole serves as a point of reference when comparing the efficacy and safety of soraprazan. [] Altana, a pharmaceutical company, is developing soraprazan as a potential successor to pantoprazole for treating acid-related diseases. []

Omeprazole

Compound Description: Omeprazole is a widely prescribed PPI used to reduce gastric acid secretion, particularly in the treatment of GERD. []

Relevance: As a prominent member of the PPI class, omeprazole provides a comparative benchmark for assessing the clinical benefits of soraprazan. [] The development of soraprazan highlights the ongoing search for improved therapies for acid-related conditions. []

Rabeprazole

Compound Description: Rabeprazole is another PPI that effectively suppresses gastric acid production and is frequently used in clinical practice to manage GERD. []

Relevance: Similar to other PPIs, rabeprazole contributes to the understanding of the therapeutic landscape for acid-related diseases. [] The emergence of soraprazan as a P-CAB showcases the evolving strategies for targeting gastric acid secretion. []

AZD0865

Compound Description: AZD0865 is a P-CAB. []

Relevance: This further exemplifies the development of P-CABs alongside soraprazan for potential applications in treating acid-related diseases. []

YH1885

Compound Description: YH1885 is a P-CAB. []

Relevance: This underscores the exploration of various P-CABs, including soraprazan, as potential therapeutic agents for acid-related ailments. []

CS-526

Compound Description: CS-526 is a P-CAB. []

Relevance: This compound highlights the diversity within the P-CAB class, with each compound potentially possessing unique pharmacological properties compared to soraprazan. []

Synthesis Analysis

The synthesis of Soraprazan involves multiple steps that include the formation of key intermediates and their subsequent reactions to yield the final compound. The synthetic route typically consists of:

  1. Formation of the Imidazo[1,2-h][1,7]naphthyridine Core: This step establishes the foundational structure of Soraprazan.
  2. Introduction of Functional Groups: Functional groups such as methoxyethoxy and phenyl groups are introduced to modify the compound's properties.
  3. Final Cyclization and Purification: This stage involves cyclization reactions followed by purification techniques to obtain Soraprazan in its pure form .

Industrial production requires scaling up these laboratory methods while optimizing reaction conditions and employing advanced purification techniques to meet pharmaceutical standards.

Molecular Structure Analysis

Soraprazan has a complex molecular structure characterized by its imidazo[1,2-h][1,7]naphthyridine framework. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol. Notably, it features various functional groups that enhance its pharmacological activity:

  • Imidazole Ring: Contributes to its interaction with biological targets.
  • Methoxyethoxy Group: Enhances solubility and bioavailability.
  • Phenyl Group: May influence binding affinity to the H,K-ATPase enzyme.

The structure allows for high selectivity and potency in inhibiting gastric acid secretion .

Chemical Reactions Analysis

Soraprazan undergoes several types of chemical reactions, including:

  • Oxidation: Can produce oxidized derivatives under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Functional groups can be modified through reduction reactions using sodium borohydride or lithium aluminum hydride.
  • Substitution: Aromatic rings can be altered by introducing different substituents through substitution reactions with halogens or nucleophiles.

These reactions can lead to various derivatives with distinct pharmacological properties, which are important for drug development .

Mechanism of Action

Soraprazan acts primarily by inhibiting the H,K-ATPase enzyme, which is crucial for gastric acid secretion. Its mechanism includes:

  • Binding Affinity: Soraprazan binds with high affinity to the H,K-ATPase enzyme, leading to immediate inhibition of acid secretion.
  • Potassium-Competitive Action: As a potassium-competitive acid blocker (P-CAB), it prevents potassium ions from exchanging with hydrogen ions within the enzyme, disrupting normal gastric acid production.
  • Pharmacokinetics: It is characterized by a rapid onset of action and sustained elevation of intragastric pH, making it effective for conditions related to excessive gastric acid production .

In the context of Stargardt disease, Soraprazan promotes the clearance of lipofuscin from retinal pigment epithelium cells, potentially slowing disease progression .

Physical and Chemical Properties Analysis

Soraprazan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are critical for formulation development and therapeutic applications .

Applications

Soraprazan's primary applications include:

  1. Gastroesophageal Reflux Disease Treatment: As an effective inhibitor of gastric acid secretion, it provides an alternative treatment option compared to traditional proton pump inhibitors.
  2. Retinal Disease Management: Emerging research indicates its potential in treating Stargardt disease by facilitating lipofuscin clearance from retinal pigment epithelium cells .
  3. Research Tool: Soraprazan serves as a valuable compound for studying gastric physiology and pharmacology due to its specific action on H,K-ATPase.

Ongoing clinical trials are evaluating its safety and efficacy in various patient populations, further expanding its therapeutic potential .

Introduction to Soraprazan: Pharmacological and Therapeutic Context

Historical Development and Discovery of Soraprazan

Soraprazan (developmental codes BYK-61359, Remofuscin; CAS 261944-46-1) emerged from pharmaceutical research programs targeting gastric acid-related disorders in the late 1990s. Initially developed by ALTANA Pharma as a potassium-competitive acid blocker (P-CAB), this compound represented a novel approach to gastric acid suppression distinct from conventional proton pump inhibitors. The scientific impetus derived from the recognized limitations of proton pump inhibitors, including their slow onset of action, acid instability, and nocturnal acid breakthrough [2] [8]. Early pharmacological characterization revealed Soraprazan's potent and reversible inhibition of gastric H⁺/K⁺ ATPase, with an inhibitory constant (Kᵢ) of 6.4 nM and dissociation constant (Kd) of 26.4 nM, establishing its mechanistic promise [2] [4].

Table 1: Key Developmental Milestones for Soraprazan

YearDevelopment StageSignificant Finding/Status
Late 1990sDiscoveryIdentified as potent P-CAB by ALTANA Pharma
2007Preclinical CharacterizationPublished as superior acid inhibitor vs. esomeprazole in canine models
2019Clinical RepurposingPhase II trials initiated for Stargardt disease (EudraCT2018-001496-20)
2022Development StatusDiscontinued for GERD; active investigation for ocular pathologies

The compound demonstrated rapid onset and prolonged duration in canine models, achieving significantly greater pH elevation than esomeprazole within the first hours post-administration [2]. Despite promising antisecretory properties, clinical development for gastroesophageal reflux disease was discontinued due to competitive market dynamics and strategic prioritization of other compounds. In a significant therapeutic pivot, Soraprazan was repurposed for ocular pathologies following discoveries about its interaction with retinal pigment epithelium, leading to orphan drug designation in the European Union for Stargardt disease [4] [7]. Current development is spearheaded by Katairo GmbH, with active Phase II clinical trials completed in the United Kingdom, Italy, and Germany for Stargardt disease as of 2019 [7].

Structural Classification: Imidazo[1,2-h][1,7]naphthyridine Derivatives

Soraprazan belongs to the imidazo[1,2-h][1,7]naphthyridine chemical class, characterized by a complex heterocyclic framework distinct from benzimidazole-based proton pump inhibitors. Its systematic IUPAC designation is (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol, reflecting three chiral centers that confer stereospecific activity [4] [10]. The molecular formula (C21H25N3O3) corresponds to a molecular weight of 367.4 g/mol, with specific stereochemical configuration (7R,8R,9R) essential for target engagement [4].

The structure incorporates several pharmacologically significant features:

  • Lipophilic aromatic system: The naphthyridine core enables membrane penetration and target binding
  • Hydrophilic substituents: The 2-methoxyethoxy moiety enhances solubility
  • Hydrogen bonding elements: The C8-hydroxyl group facilitates interactions with H⁺/K⁺ ATPase
  • Stereochemical complexity: The defined (R,R,R) configuration optimizes target complementarity

Table 2: Molecular Properties of Soraprazan

PropertySpecificationPharmacological Relevance
XLogP32.8Balanced lipophilicity for tissue penetration
Hydrogen Bond Donor Count2Facilitates target binding interactions
Hydrogen Bond Acceptor Count5Enhances solubility and bioavailability
Exact Mass367.18959167 g/molPrecision in molecular characterization
Stereochemistry(7R,8R,9R)Essential for target specificity and potency

Computational analysis reveals that the protonated form predominates at physiological pH (pKa 9.37), enabling concentration within acidic compartments like parietal cell canaliculi and lysosomes of retinal pigment epithelium cells [3] [4]. Unlike proton pump inhibitors requiring acid activation, Soraprazan's stability across pH gradients (particularly its acid tolerance) permits immediate bioavailability without enteric coating [4] [8]. The rigid tetracyclic system constrains rotational freedom, optimizing binding geometry to both gastric proton pumps and ocular targets through precise three-dimensional orientation of key functional groups [10].

Dual Therapeutic Indications: From Gastric Acid Inhibition to Ocular Pathologies

Soraprazan exhibits a unique bifunctional pharmacological profile, with validated mechanisms in both gastroenterological and ophthalmological domains. In gastric acid regulation, it functions as a highly specific, competitive, and reversible inhibitor of the hydrogen-potassium adenosine triphosphatase (H⁺/K⁺ ATPase), binding at the potassium site of the catalytic α-subunit. This molecular action occurs within 30 minutes of administration, achieving 50% maximal inhibitory concentration (IC50) values of 0.1 μM in ion-leaky vesicles and 0.19 μM in isolated gastric glands, significantly surpassing proton pump inhibitors in onset kinetics [2] [8]. The compound's accumulation in parietal cells under both acidic and neutral conditions enables prolonged suppression irrespective of stimulation state, addressing the nocturnal acid breakthrough limitation of conventional proton pump inhibitors [8].

The mechanistic transition to ocular therapeutics emerged from Soraprazan's lysosomal interaction profile. In Stargardt disease, characterized by toxic lipofuscin bisretinoid (A2E) accumulation in retinal pigment epithelium, Soraprazan promotes granular clearance through enhanced lysosomal exocytosis and autophagy modulation [4] [10]. Research demonstrates that Soraprazan specifically reduces lipofuscin autofluorescence in retinal pigment epithelium cells without affecting melanin content, indicating selective action on pathological accumulations [10]. This effect occurs independently of ABCA4 protein modulation, instead facilitating physical removal of accumulated fluorophores through lysosomal membrane interaction.

Table 3: Dual Therapeutic Targeting of Soraprazan

Therapeutic DomainMolecular TargetPrimary ActionBiological Consequence
GastroenterologyGastric H⁺/K⁺ ATPasePotassium-competitive inhibitionRapid, reversible acid secretion blockade
OphthalmologyRetinal pigment epithelium lysosomesLipofuscin clearance promotionReduced toxic accumulation in Stargardt disease

Preclinical validation in Abca4-/- murine models demonstrated significant reduction of retinal lipofuscin granules following oral Soraprazan administration, establishing proof-of-concept for ocular biodistribution and activity [4] [10]. The transition from antisecretory to ocular indications represents a compelling drug repurposing paradigm, leveraging shared lysosomotropic properties across distinct tissue targets. This dual targeting capacity stems from Soraprazan's unique physicochemical profile—high pKa, balanced lipophilicity, and molecular stability—enabling sufficient concentrations in both gastric mucosa and retinal tissues following systemic administration [4] [7]. Ongoing clinical development focuses exclusively on its ocular applications, with gastric indications no longer actively pursued despite established mechanistic efficacy [7].

Properties

CAS Number

261944-46-1

Product Name

Soraprazan

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N

SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

Synonyms

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-H)(1,7)naphtyridin-8-ol
2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-h)(1,7)naphthyridine
BYK 61359
BYK-61359
BYK61359
remofuscin
soraprazan

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.